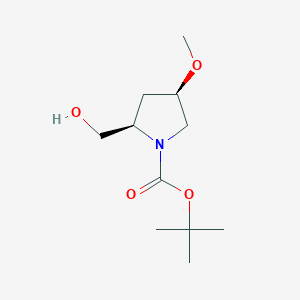
Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to a pyrrolidine ring. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its bulky tert-butyl group can influence the binding affinity and specificity of enzymes.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the hydroxymethyl and methoxy groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the methoxy group can participate in hydrophobic interactions. The tert-butyl group can influence the overall conformation and stability of the compound, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-phenoxypyrrolidine-1-carboxylate
Comparison:
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate: The ethoxy group is less bulky than the methoxy group, which can influence the reactivity and binding affinity of the compound.
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: The methyl group is smaller and less polar than the methoxy group, affecting the compound’s solubility and reactivity.
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-phenoxypyrrolidine-1-carboxylate: The phenoxy group introduces aromaticity, which can enhance π-π interactions and influence the compound’s stability and reactivity.
Conclusion
Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Clave InChI |
ZYVBYRKLECISLP-RKDXNWHRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


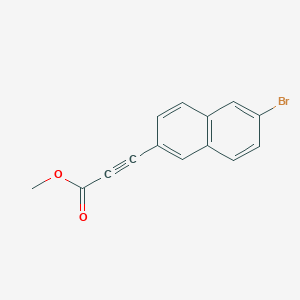

![Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13050689.png)
![(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)
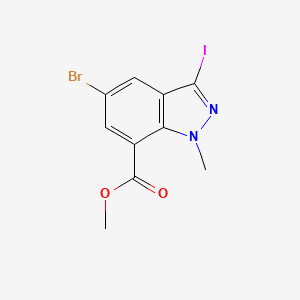
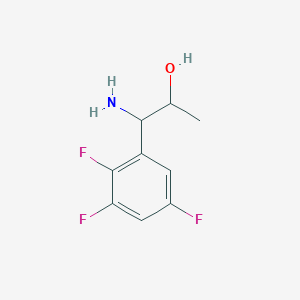

![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
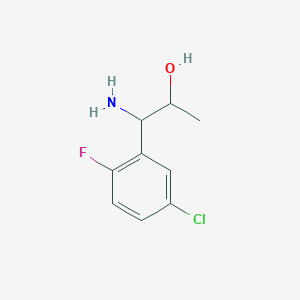

![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)



